molecular formula C7H6FN3 B1450021 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2251137-28-5

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No. B1450021
CAS RN: 2251137-28-5
M. Wt: 151.14 g/mol
InChI Key: FCNLZYWYZLAZEL-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a derivative of the benzotriazole class of compounds . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, but it can also bind to other species, utilizing the lone pair electrons . Applying this property, the benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Scientific Research Applications

Microwave-Assisted Synthesis

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole and its derivatives are used in microwave-assisted synthesis to produce various biologically active compounds. One example is the creation of benzylideneamino)triazole–thione derivatives of flurbiprofen, showing significant analgesic effects in in vivo studies (Zaheer et al., 2021).

Antimicrobial and Anticancer Activity

Derivatives of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole have been synthesized for their antimicrobial and anticancer properties. For instance, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been crafted, showing promising results against human cancer cell lines and microbial strains (Kumbhare et al., 2014).

Cytotoxicity and Drug-Likeness Properties

Synthesized compounds involving the 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole structure have been evaluated for their cytotoxicity against various cancer cell lines. Studies have also examined these compounds' drug-likeness properties through in silico ADME analyses (Das et al., 2021).

Self-Aggregation and Anticancer Activity

Some derivatives of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole exhibit self-aggregation properties which are analyzed for their potential anticancer activities. These properties are explored through a combination of spectroscopic techniques, crystallographic analysis, and chemical shift studies (Sahay & Ghalsasi, 2019).

Mechanism of Action

While the specific mechanism of action for 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is not available, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

properties

IUPAC Name

7-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNLZYWYZLAZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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